1,2-Dihydro Prednicarbate

Descripción general

Descripción

Prednicarbate is a medium potency topical corticosteroid used to manage pruritus and inflammation associated with responsive skin conditions . It is a relatively new topical corticosteroid drug that displays a similar potency as hydrocortisone . It is used in the treatment of inflammatory skin diseases, such as atopic dermatitis .

Synthesis Analysis

While specific synthesis details for 1,2-Dihydro Prednicarbate were not found, a related compound was synthesized and characterized using elemental and mass analysis, spectroscopic (FT-IR, 1H-NMR and 13C-NMR) techniques .Molecular Structure Analysis

Prednicarbate crystallizes in space group P 2 1 2 1 2 1 with a = 7.69990 (3), b = 10.75725 (3), c = 31.36008 (11) Å, V = 2597.55 (1) Å 3, and Z = 4 . The product at the first thermal decomposition step of prednicarbate corresponds to the elimination of the carbonate group bonding to C17, and a consequent formation of double bond between C17 and C16 .Chemical Reactions Analysis

The thermal behavior of prednicarbate was studied using DSC and TG/DTG . The solid product remaining at the first decomposition step of the drug was isolated by TG, in air and N2 atmospheres and was characterized using LC-MS/MS, NMR, and IR spectroscopy .Physical And Chemical Properties Analysis

Thermal analysis of prednicarbate was performed using DSC and TG/DTG . The beginning of the first thermal decomposition stage of the prednicarbate was decreased in the presence of certain excipients compared to the drug alone .Aplicaciones Científicas De Investigación

Dermatological Treatments

1,2-Dihydro Prednicarbate: is primarily used in dermatology for its anti-inflammatory and immunosuppressive properties . It is effective in treating various skin conditions such as atopic dermatitis, eczema, and psoriasis. Its efficacy stems from its ability to modulate the immune response and reduce inflammation in the skin.

Pharmacological Research

In pharmacology, 1,2-Dihydro Prednicarbate is studied for its interaction with other medications and its pharmacokinetics . Research focuses on understanding how it is metabolized in the body and how it can be combined with other treatments to enhance its therapeutic effects.

Compatibility Studies

Compatibility studies involve analyzing how 1,2-Dihydro Prednicarbate interacts with pharmaceutical excipients . This is crucial for developing stable and effective topical formulations. Thermal analysis and calorimetry are used to ensure that the active compound remains stable and effective when mixed with other substances in creams or ointments.

Bioactivity Studies

1,2-Dihydro Prednicarbate: is also involved in bioactivity studies to explore its potential beyond dermatological applications . These studies may include its effects on various cell lines, its potential anti-cancer properties, and its role in modulating biological pathways.

Clinical Trials

Clinical trials are conducted to evaluate the safety and efficacy of 1,2-Dihydro Prednicarbate in treating specific conditions . These trials are essential for gaining regulatory approval and for understanding the drug’s effects in diverse patient populations.

Therapeutic Uses

Research into the therapeutic uses of 1,2-Dihydro Prednicarbate extends to its role in managing pruritus and inflammation associated with responsive skin conditions . It is considered a medium potency corticosteroid with a favorable benefit-risk ratio, making it suitable for a wide range of dermatological applications.

Mecanismo De Acción

Target of Action

1,2-Dihydro Prednicarbate, also known as Prednicarbate, primarily targets the Glucocorticoid Receptor (GR) . This receptor is a type of nuclear receptor that is activated by binding of glucocorticoid hormones. It plays a crucial role in regulating various physiological processes, including immune response and inflammation .

Mode of Action

Prednicarbate exhibits its therapeutic effects through its anti-inflammatory, antipruritic, and vasoconstrictive properties . It works by diffusing across cell membranes and forming complexes with specific cytoplasmic receptors. These complexes then enter the cell nucleus, bind to DNA, and stimulate the transcription of messenger RNA (mRNA) and subsequent protein synthesis of various inhibitory enzymes responsible for the anti-inflammatory effects of topical corticosteroids .

Biochemical Pathways

The anti-inflammatory action of corticosteroids like Prednicarbate is associated with the inhibition of the interleukin 1-alpha cytokine within keratinocytes . IL-1a is also found in fibroblasts, where it is responsible for proliferation, collagenase induction, and IL-6 synthesis, which are related to skin thickness .

Pharmacokinetics

Prednicarbate is a synthetic nonhalogenated moderate to high potency corticosteroid that undergoes rapid enzymatic degradation during skin permeation to the active metabolite prednisolone-17-ethylcarbonate . The extent of percutaneous absorption of topical corticosteroids like Prednicarbate is dependent on several factors, including epidermal integrity, formulation, age of the patient, and the use of occlusive dressings .

Result of Action

The molecular and cellular effects of Prednicarbate’s action include the inhibition of early processes such as edema, fibrin deposition, capillary dilation, movement of phagocytes into the area, and phagocytic activities . This results in the management of pruritus and inflammation associated with responsive skin conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Prednicarbate. For instance, the extent of percutaneous absorption of topical corticosteroids is increased in neonates, infants, and young children . Furthermore, the anti-inflammatory activity of Prednicarbate is increased under occlusion . More research is needed to fully understand the influence of environmental factors on the action of prednicarbate .

Safety and Hazards

Propiedades

IUPAC Name |

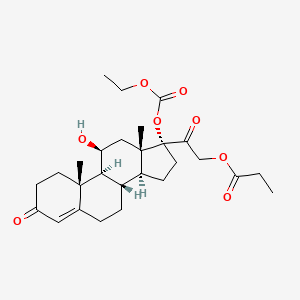

[2-[(8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O8/c1-5-22(31)34-15-21(30)27(35-24(32)33-6-2)12-10-19-18-8-7-16-13-17(28)9-11-25(16,3)23(18)20(29)14-26(19,27)4/h13,18-20,23,29H,5-12,14-15H2,1-4H3/t18-,19-,20-,23+,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAMAIXNRIHJGN-KAJVQRHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)OC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)OC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dihydro Prednicarbate | |

CAS RN |

671225-26-6 | |

| Record name | 1,2-Dihydroprednicarbate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0671225266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIHYDROPREDNICARBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAE8FU446V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine](/img/structure/B587285.png)

![Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B587289.png)